molecular formula C13H11ClO2 B1277315 [3-(4-Chlorophenoxy)phenyl]methanol CAS No. 72714-63-7

[3-(4-Chlorophenoxy)phenyl]methanol

Cat. No.: B1277315
CAS No.: 72714-63-7
M. Wt: 234.68 g/mol
InChI Key: WHPXYEMGLKNXTG-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H11ClO2 It is characterized by the presence of a chlorophenoxy group attached to a phenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenoxy)phenyl]methanol typically involves the reaction of 4-chlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Chlorophenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry: [3-(4-Chlorophenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays and as a tool to investigate cellular pathways.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which [3-(4-Chlorophenoxy)phenyl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    [4-Chlorophenoxy]acetic acid: Similar structure but with an acetic acid group instead of phenylmethanol.

    [4-Chlorophenoxy]ethanol: Similar structure but with an ethanol group instead of phenylmethanol.

    [4-Chlorophenoxy]propane: Similar structure but with a propane group instead of phenylmethanol.

Uniqueness: [3-(4-Chlorophenoxy)phenyl]methanol is unique due to the presence of both a chlorophenoxy group and a phenylmethanol structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Biological Activity

[3-(4-Chlorophenoxy)phenyl]methanol, also known as a chlorophenyl derivative, has garnered attention in recent years due to its diverse biological activities. This compound's potential applications in antimicrobial, anticancer, and antioxidant therapies are under investigation, making it a subject of considerable research interest.

The compound this compound has the following chemical characteristics:

  • Molecular Formula : C13H12ClO2
  • Molecular Weight : 236.68 g/mol
  • CAS Number : 1951-52-0

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have evaluated its effectiveness against a range of pathogens:

  • Antibacterial Activity : The compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, in one study, it showed minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The antifungal activity was also assessed, revealing effectiveness against common fungal strains with MIC values around 64 µg/mL .
PathogenMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus820
Escherichia coli1618
Candida albicans3215

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and ABTS radical scavenging assays. The results indicate that this compound possesses moderate antioxidant activity, comparable to established antioxidants like ascorbic acid:

  • DPPH Scavenging Activity : Approximately 70% at a concentration of 100 µg/mL.
  • ABTS Scavenging Activity : Approximately 65% at the same concentration .

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • Cell Line Studies : In vitro tests on human cancer cell lines such as MDA-MB-231 (breast cancer) and U-87 (glioblastoma) showed that the compound inhibited cell proliferation significantly. The half-maximal inhibitory concentration (IC50) values were reported at approximately 15 µM for MDA-MB-231 and 10 µM for U-87 cells .

The anticancer effects are hypothesized to be mediated through the induction of apoptosis and cell cycle arrest. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting enhanced apoptosis upon treatment with this compound.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various chlorophenol derivatives, including this compound. The findings revealed a strong correlation between chlorine substitution patterns and antimicrobial potency, emphasizing the role of the chlorophenoxy group in enhancing biological activity .
  • Antioxidant Evaluation : Another research focused on the antioxidant properties of phenolic compounds, where this compound was compared with other phenolic antioxidants. It was found that the compound exhibited significant radical scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Properties

IUPAC Name

[3-(4-chlorophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPXYEMGLKNXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401527
Record name [3-(4-chlorophenoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72714-63-7
Record name [3-(4-chlorophenoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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